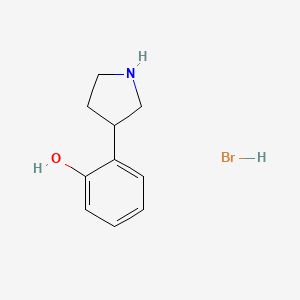

2-(Pyrrolidin-3-yl)phenol hydrobromide

Description

Structural Significance of the 2-(Pyrrolidin-3-yl)phenol (B3262166) Moiety in Organic Chemistry

The 2-(Pyrrolidin-3-yl)phenol moiety possesses considerable structural significance owing to the distinct characteristics of its constituent parts. The pyrrolidine (B122466) ring is a non-planar, saturated heterocycle. This feature imparts a three-dimensional character to the molecule, which is a highly desirable attribute in modern drug design for enabling specific and high-affinity interactions with biological targets. The sp³-hybridized carbon atoms of the pyrrolidine ring allow for stereochemical diversity, meaning that different spatial arrangements (stereoisomers) of the molecule can be synthesized, which may lead to varied biological profiles.

The phenol (B47542) group, on the other hand, is a planar, aromatic system. The hydroxyl (-OH) group is a key functional feature, capable of acting as both a hydrogen bond donor and acceptor. This allows it to form crucial interactions with biological macromolecules like proteins and enzymes. Furthermore, the aromatic ring can engage in various non-covalent interactions, including π-π stacking and hydrophobic interactions.

Academic Context and Research Landscape of Pyrrolidinylphenol Derivatives

The academic interest in pyrrolidinylphenol derivatives is primarily driven by their potential as building blocks for more complex molecules with valuable biological activities. Research in this area often involves the synthesis of libraries of related compounds to explore structure-activity relationships (SAR). By systematically modifying the pyrrolidine ring or the phenol group, chemists can investigate how structural changes affect a compound's properties.

Studies on related structures, such as pyrrolidine derivatives containing sterically hindered phenol fragments, have explored their redox properties and potential applications as antioxidants. researchgate.net The synthesis of various substituted pyrrolidines is a well-established field, indicating a strong foundation for creating a diverse range of pyrrolidinylphenol derivatives for further study. The pyrrolidine scaffold is a component of numerous natural and synthetic compounds with demonstrated therapeutic relevance, which further fuels the exploration of novel derivatives.

Rationale for Comprehensive Research on 2-(Pyrrolidin-3-yl)phenol Hydrobromide

The focus on 2-(Pyrrolidin-3-yl)phenol in its hydrobromide salt form is based on sound scientific reasoning. The free base form of the compound, containing a secondary amine in the pyrrolidine ring, may be an oil or a less stable solid. Converting it to a hydrobromide salt typically yields a more stable, crystalline solid. This crystalline nature is highly advantageous for research as it facilitates purification, handling, and accurate characterization. Furthermore, a stable, well-defined salt form ensures reproducibility in experimental studies.

Comprehensive research on this specific compound is warranted as it can serve as a model system for understanding the fundamental chemical and physical properties of the 2-(pyrrolidin-3-yl)phenol scaffold. It can act as a key starting material or intermediate for the synthesis of more elaborate molecules. By thoroughly characterizing this foundational compound, researchers can build a reliable knowledge base for the rational design of new derivatives with tailored properties for various applications in materials science and medicinal chemistry.

Chemical Data for 2-(Pyrrolidin-3-yl)phenol and its Hydrobromide Salt

Below is a table summarizing key chemical data for the parent compound and its hydrobromide salt. Note that data for the specific "2-(pyrrolidin-3-yl)phenol" isomer is limited in public databases, and therefore, data for the closely related "3-(pyrrolidin-2-yl)phenol" is provided for comparison. nih.gov

| Property | 2-(Pyrrolidin-1-yl)phenol* | 3-(Pyrrolidin-2-yl)phenol nih.gov | 3-(Pyrrolidin-2-yl)phenol hydrochloride cymitquimica.com |

|---|---|---|---|

| CAS Number | 4787-77-3 matrix-fine-chemicals.com | 933733-36-9 | 1894060-74-2 |

| Molecular Formula | C10H13NO matrix-fine-chemicals.com | C10H13NO | C10H14ClNO |

| Molecular Weight | 163.22 g/mol matrix-fine-chemicals.com | 163.22 g/mol | 199.68 g/mol |

| InChIKey | ZGSBDRFDXWRZAE-UHFFFAOYSA-N matrix-fine-chemicals.com | DSELUURJNITILG-UHFFFAOYSA-N | UGHPGTAUHOKERV-UHFFFAOYSA-N |

*Note: Data for 2-(Pyrrolidin-1-yl)phenol, an isomer, is provided for structural context. **Note: Data for isomeric compounds are provided due to limited public data on the specific 2-(Pyrrolidin-3-yl)phenol isomer.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-pyrrolidin-3-ylphenol;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO.BrH/c12-10-4-2-1-3-9(10)8-5-6-11-7-8;/h1-4,8,11-12H,5-7H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLDBHXKMWNJSCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C2=CC=CC=C2O.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Pyrrolidin 3 Yl Phenol Hydrobromide and Its Congeners

Strategic Approaches to the Pyrrolidine (B122466) Ring Construction in Phenol-Containing Systems

The formation of the pyrrolidine ring tethered to a phenolic moiety is a key synthetic step. Various strategies have been developed to achieve this, primarily involving cyclization reactions and functional group interconversions.

Cyclization Reactions for Pyrrolidine Formation

Intramolecular cyclization is a powerful tool for constructing the pyrrolidine ring. These reactions often involve the formation of a carbon-nitrogen bond to close the five-membered ring. A general approach involves the cyclization of acyclic precursors containing both an amine and a suitable leaving group or an electrophilic center.

One common method is the intramolecular nucleophilic substitution of a γ-amino halide or sulfonate. For the synthesis of a 2-(pyrrolidin-3-yl)phenol (B3262166) scaffold, this would typically involve a precursor containing a phenol (B47542) group, an amine, and a leaving group on the appropriate carbon.

Another strategy involves reductive amination of γ-keto esters or γ-dicarbonyl compounds in the presence of an amine. The initial imine or enamine formation is followed by an intramolecular cyclization and reduction to yield the pyrrolidine ring.

Recent advancements have also focused on transition-metal-catalyzed cyclizations. For instance, palladium-catalyzed hydroarylation of pyrrolines has been shown to produce 3-aryl pyrrolidines. researchgate.net This method could be adapted by using a suitably protected hydroxyphenyl-substituted pyrroline.

A variety of cyclization strategies are summarized in the table below:

| Cyclization Strategy | Precursor Type | Key Reagents/Catalysts | Ref. |

| Intramolecular Nucleophilic Substitution | γ-Amino halide/sulfonate | Base | nih.gov |

| Reductive Amination | γ-Keto ester/dicarbonyl | Amine, Reducing agent (e.g., NaBH₃CN) | mdpi.com |

| Palladium-Catalyzed Hydroarylation | Pyrroline and Aryl halide | Palladium catalyst, Ligand | researchgate.net |

| 1,3-Dipolar Cycloaddition | Azomethine ylide and Alkene | Metal catalyst (e.g., AgOAc) or Thermal | acs.orgnih.gov |

Functional Group Interconversions Leading to the Pyrrolidin-3-yl Scaffold

Functional group interconversions offer an alternative pathway to the 3-substituted pyrrolidine scaffold. These methods often start with a pre-existing pyrrolidine ring and introduce the desired functionality at the 3-position.

One approach involves the conversion of a pyrrolidine-3-carboxylic acid derivative. The carboxylic acid group can be transformed into other functional groups, which can then be used to introduce the phenol moiety. For example, a Curtius or Hofmann rearrangement of a pyrrolidine-3-carboxamide (B1289381) can yield a 3-aminopyrrolidine, which could then be further functionalized.

Another strategy involves the manipulation of a 3-ketopyrrolidine. The ketone functionality can be converted to an enolate and reacted with an appropriate electrophile, or it can undergo reductive amination to introduce a substituted amino group at the 3-position.

The following table outlines some key functional group interconversion strategies:

| Starting Material | Target Intermediate | Key Transformation | Reagents |

| Pyrrolidine-3-carboxylic acid | 3-Aminopyrrolidine | Curtius/Hofmann Rearrangement | DPPA, NaN₃; or Br₂, NaOH |

| 3-Ketopyrrolidine | 3-Substituted pyrrolidine | Enolate alkylation/arylation | Base (e.g., LDA), Electrophile |

| 3-Hydroxypyrrolidine | 3-Halopyrrolidine | Nucleophilic Substitution | SOCl₂, PBr₃ |

Enantioselective Synthesis of Chiral 2-(Pyrrolidin-3-yl)phenol Scaffolds

The biological activity of many compounds is dependent on their stereochemistry. Therefore, the development of enantioselective methods for the synthesis of chiral 2-(pyrrolidin-3-yl)phenol scaffolds is of paramount importance.

Asymmetric Catalysis in Pyrrolidine-Phenol Conjugate Formation

Asymmetric catalysis offers an efficient way to introduce chirality. This can be achieved through various catalytic transformations, such as asymmetric hydrogenation, cycloadditions, and C-H functionalization.

Palladium-catalyzed asymmetric [3+2] cycloaddition of trimethylenemethane (TMM) with imines is a powerful method for the enantioselective construction of pyrrolidines. nih.gov By using a chiral phosphoramidite (B1245037) ligand, high yields and enantioselectivities can be achieved. This methodology could be applied to an imine derived from a protected hydroxybenzaldehyde to generate the chiral 2-(pyrrolidin-3-yl)phenol scaffold.

Organocatalysis has also emerged as a valuable tool for the asymmetric synthesis of pyrrolidines. For instance, cinchona alkaloid-derived catalysts have been used in asymmetric cascade reactions to produce highly substituted pyrrolidines with excellent enantio- and diastereoselectivities. rsc.org

| Catalytic Method | Catalyst Type | Key Transformation | Enantioselectivity (ee) | Ref. |

| Pd-Catalyzed [3+2] Cycloaddition | Chiral Phosphoramidite Ligand | Trimethylenemethane + Imine | Up to 99% | nih.gov |

| Organocatalytic Cascade Reaction | Cinchona Alkaloid Derivative | Michael addition-cyclization | Up to 99% | rsc.org |

| Asymmetric 1,3-Dipolar Cycloaddition | Chiral Metal Complex or Organocatalyst | Azomethine ylide + Alkene | High | acs.org |

Chiral Auxiliary-Mediated Methodologies for Stereocontrol

Chiral auxiliaries can be used to control the stereochemical outcome of a reaction. The auxiliary is temporarily incorporated into the substrate, directs the stereoselective transformation, and is then removed.

A common strategy involves the use of chiral auxiliaries derived from amino acids, such as (R)- or (S)-phenylglycinol. acs.org These auxiliaries can be condensed with aldehydes to form chiral imines, which then undergo diastereoselective additions. Subsequent cyclization and removal of the auxiliary provide the enantioenriched pyrrolidine. The use of Evans auxiliaries (chiral oxazolidinones) is another well-established method for controlling stereochemistry in alkylation and acylation reactions, which can be applied to precursors of the pyrrolidine ring.

| Chiral Auxiliary | Key Intermediate | Stereoselective Reaction | Diastereoselectivity (de) | Ref. |

| (R)-Phenylglycinol | Chiral Imine | Grignard Addition | >95% | acs.org |

| Evans Oxazolidinone | N-Acyl Oxazolidinone | Enolate Alkylation | >98% | acs.org |

| N-tert-Butanesulfinylimine | Chiral Sulfinylimine | 1,3-Dipolar Cycloaddition | High | acs.org |

Diastereoselective Routes to Substituted Pyrrolidinylphenols

Diastereoselective synthesis aims to control the relative stereochemistry of multiple stereocenters. This can be achieved through substrate control, where existing stereocenters in the molecule direct the stereochemical outcome of subsequent reactions.

For example, a diastereoselective hydrozirconation-cyclization of chiral N-allyl oxazolidines has been developed for the synthesis of pyrrolidines. nih.gov The stereochemistry of the starting oxazolidine (B1195125) dictates the stereochemistry of the newly formed pyrrolidine ring.

Another approach is the diastereoselective 1,3-dipolar cycloaddition of azomethine ylides with chiral dipolarophiles. The facial selectivity of the cycloaddition is controlled by the stereochemistry of the dipolarophile, leading to the formation of specific diastereomers of the pyrrolidine product. acs.org

Hydrobromide Salt Formation and Purification Strategies

The conversion of a free base, such as 2-(pyrrolidin-3-yl)phenol, into a salt is a critical step in pharmaceutical development. Salt formation can significantly improve a compound's physicochemical properties, including solubility, stability, and ease of handling. researchgate.net The hydrobromide salt is a common choice, offering a crystalline solid form from a basic parent compound.

The formation of 2-(pyrrolidin-3-yl)phenol hydrobromide involves a straightforward acid-base reaction between the basic pyrrolidine nitrogen and hydrobromic acid (HBr). The efficiency and quality of this process depend on several optimized parameters. The fundamental principle for successful salt formation is a significant difference in pKa between the drug's ionizable group and the counter-ion. pharmtech.com For a basic drug like 2-(pyrrolidin-3-yl)phenol, the pKa of the counter-ion acid should be at least two pH units lower than the pKa of the drug. pharmtech.com

The selection of an appropriate solvent system is paramount. Solvents are chosen based on their ability to dissolve the free base while ideally causing the resulting salt to precipitate, facilitating isolation. pharmtech.com Common solvents for this purpose include lower alcohols (e.g., isopropanol (B130326), ethanol) and esters (e.g., ethyl acetate), or mixtures thereof.

Optimization of the saltification process involves a systematic variation of key conditions, as detailed in the table below.

| Parameter | Objective | Methodologies & Considerations |

| Stoichiometry | To ensure complete conversion to the monosalt and avoid excess acid. | Typically, a 1:1 molar ratio of the free base to hydrobromic acid is used. Titration or in-situ monitoring can confirm the endpoint. |

| Solvent System | To maximize yield and purity of the precipitated salt. | A screening of various solvents and anti-solvents is conducted. The ideal system allows for high solubility of the base and low solubility of the salt. |

| Temperature | To control the rate of crystallization and crystal size. | The reaction may be performed at room temperature or elevated temperatures to ensure complete reaction, followed by controlled cooling to induce crystallization. pharmtech.com |

| Rate of Addition | To influence crystal morphology and purity. | Slow, dropwise addition of the hydrobromic acid solution to the free base solution can promote the formation of larger, more uniform crystals with fewer impurities. |

The process generally involves dissolving the 2-(pyrrolidin-3-yl)phenol free base in a suitable solvent, followed by the controlled addition of a standardized solution of hydrobromic acid. The resulting slurry is typically stirred for a period to allow for complete crystallization before isolation.

Once crystallization is complete, the hydrobromide salt is isolated, typically by vacuum filtration. The collected solid is then washed with a cold, non-polar solvent (an "anti-solvent") to remove any residual impurities without dissolving the product. The final step is drying the salt, often under a vacuum at a controlled temperature, to remove residual solvents.

Assessing the purity and confirming the identity of the final salt product is crucial. A panel of analytical techniques is employed for this purpose, each providing distinct information about the compound's properties. researchgate.net

| Analytical Technique | Purpose | Key Findings |

| Differential Scanning Calorimetry (DSC) | To determine the melting point and assess crystallinity. | A sharp, well-defined melting endotherm indicates a pure, crystalline salt. researchgate.net It can also help identify potential polymorphs. |

| Powder X-Ray Diffraction (PXRD) | To confirm the crystalline nature and identify the specific crystal form. | Provides a unique diffraction pattern for the crystalline salt, which serves as a fingerprint for that solid form. researchgate.net |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm salt formation by observing changes in vibrational frequencies. | Evidence of salt formation includes the appearance of a broad N-H stretch from the newly formed ammonium (B1175870) salt (R₂NH₂⁺) and shifts in aromatic C-O stretching. researchgate.net |

| Nuclear Magnetic Resonance (¹H NMR) Spectroscopy | To confirm the chemical structure and stoichiometry of the salt. | Protons adjacent to the pyrrolidine nitrogen will show a downfield chemical shift upon protonation. Integration confirms the 1:1 ratio of the cation to the bromide anion. researchgate.net |

| High-Performance Liquid Chromatography (HPLC) | To determine chemical purity and quantify any impurities. | A primary method for assessing purity by separating the main compound from any related substances or starting materials. Spectrophotometric detectors are commonly used. ijrar.org |

These techniques collectively provide a comprehensive characterization of the this compound, ensuring its identity, strength, and purity.

Derivatization Chemistry of the 2-(Pyrrolidin-3-yl)phenol Core

The 2-(pyrrolidin-3-yl)phenol scaffold possesses three primary sites for chemical modification: the pyrrolidine nitrogen, the phenolic hydroxyl group, and the aromatic ring. This structural arrangement allows for a wide range of derivatization strategies to explore structure-activity relationships (SAR). researchgate.net

The secondary amine of the pyrrolidine ring is a nucleophilic and basic center, making it a prime target for functionalization. wikipedia.org Its reactivity allows for the introduction of a diverse array of substituents.

N-Alkylation: The nitrogen can be readily alkylated using alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a mild base to neutralize the hydrogen halide byproduct. Reductive amination with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) is another effective method for introducing alkyl groups.

N-Acylation: Acylation of the pyrrolidine nitrogen to form amides is achieved by reacting the parent compound with acyl chlorides or acid anhydrides, often in the presence of a non-nucleophilic base like triethylamine (B128534).

N-Arylation: The introduction of aryl groups can be accomplished through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which couples the amine with an aryl halide.

These modifications can significantly alter the basicity, lipophilicity, and steric profile of the molecule, influencing its biological properties.

The phenolic hydroxyl group is a versatile handle for derivatization, primarily through reactions that target its weakly acidic and nucleophilic oxygen atom.

O-Alkylation (Ether Formation): The Williamson ether synthesis is a classic method for converting the phenol to an ether. This involves deprotonating the hydroxyl group with a suitable base (e.g., sodium hydride, potassium carbonate) to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

O-Acylation (Ester Formation): Esters are readily formed by reacting the phenol with acyl chlorides or anhydrides in the presence of a base like pyridine (B92270). Selective acylation of a phenolic hydroxyl over an alcoholic hydroxyl can be achieved using specific reagents and conditions, such as employing vinyl carboxylates with rubidium fluoride. researchgate.net

Use of Protecting Groups: When derivatization is desired at other positions on the molecule, the phenolic hydroxyl group can be temporarily protected. Common protecting groups for phenols include silyl (B83357) ethers (e.g., TBDMS) or benzyl ethers, which are stable under various reaction conditions but can be removed selectively later. scispace.com

The phenolic hydroxyl group is a powerful activating, ortho-, para-directing group for electrophilic aromatic substitution. The pyrrolidinyl substituent, connected at the ortho position, will also influence the regiochemical outcome of further substitutions on the aromatic ring.

Halogenation: The phenol ring can be readily halogenated (e.g., brominated or chlorinated) using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). The substitution is expected to occur predominantly at the para-position relative to the hydroxyl group due to steric hindrance from the adjacent pyrrolidinyl group.

Nitration: Nitration can be achieved using nitric acid in a solvent like acetic acid. The strong activating nature of the hydroxyl group directs the nitro group to the ortho- and para-positions. Again, the para-position is generally favored.

Friedel-Crafts Reactions: Acylation or alkylation of the aromatic ring can be performed under Friedel-Crafts conditions, although the Lewis acid catalysts used can sometimes coordinate with the basic nitrogen or phenolic oxygen, requiring careful selection of conditions or the use of protecting groups.

Ortho-Functionalization: Directed ortho-metalation is a powerful strategy where the phenolic hydroxyl group directs deprotonation at an adjacent position, creating a nucleophilic center that can react with various electrophiles. Furthermore, copper-catalyzed reactions can achieve selective ortho-amination or ortho-arylation of phenols. rhhz.net

These derivatization strategies provide a robust toolbox for the chemical modification of the 2-(pyrrolidin-3-yl)phenol core, enabling the synthesis of a wide range of analogues for further investigation.

In-Depth Analysis of this compound Reveals Limited Publicly Available Structural Data

A comprehensive review of scientific literature and chemical databases for detailed structural and spectroscopic information on the chemical compound this compound has revealed a significant lack of publicly available research data. Despite the importance of high-resolution structural characterization in understanding the physicochemical properties and potential applications of chemical entities, specific experimental data for this particular hydrobromide salt, including advanced nuclear magnetic resonance (NMR) and single-crystal X-ray diffraction studies, appear to be unpublished or not indexed in major scientific repositories.

The inquiry sought to build a detailed article based on a specific outline focusing on advanced analytical techniques. This included comprehensive 1D and 2D NMR assignments for structural elucidation, variable temperature NMR for conformational analysis, solid-state NMR for crystal lattice insights, and single-crystal X-ray diffraction for determining molecular geometry and analyzing intermolecular interactions. However, a thorough search did not yield any specific studies or datasets for this compound that would allow for the creation of the requested in-depth scientific article.

While general principles of NMR spectroscopy and X-ray crystallography are well-established for determining the structure of organic molecules, the application of these techniques to this specific compound has not been detailed in the accessible scientific literature. Information on related compounds containing pyrrolidine or phenol moieties exists, but a direct and detailed analysis of this compound is not available.

Consequently, the creation of a scientifically accurate and data-rich article strictly adhering to the requested outline is not feasible at this time due to the absence of the necessary primary research findings. Further experimental investigation would be required to generate the data needed for a thorough structural and spectroscopic analysis of this compound.

High Resolution Structural Characterization and Spectroscopic Analysis

Single-Crystal X-ray Diffraction Studies

Conformational Analysis in the Solid State

The relative orientation of the phenol (B47542) ring with respect to the pyrrolidine (B122466) ring is another critical conformational parameter. This orientation would be governed by steric hindrance and the potential for intramolecular interactions. The crystal packing forces would further dictate the final solid-state conformation, aiming to achieve the most thermodynamically stable arrangement.

Mass Spectrometry (MS) Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination

High-resolution mass spectrometry (HRMS) is a critical tool for the unambiguous determination of the elemental composition of a molecule. For 2-(Pyrrolidin-3-yl)phenol (B3262166) hydrobromide (C₁₀H₁₄BrNO), HRMS would provide a highly accurate mass measurement of its molecular ion, allowing for its differentiation from other compounds with the same nominal mass. The precise molecular weight is a fundamental characteristic of the compound.

| Ion | Theoretical Monoisotopic Mass (Da) |

|---|---|

| [M+H]⁺ (of the free base) | 164.1075 |

Elucidation of Characteristic Fragmentation Pathways for the Pyrrolidine and Phenol Moieties

Electron ionization (EI) mass spectrometry of 2-(Pyrrolidin-3-yl)phenol would induce fragmentation, providing valuable structural information. The fragmentation patterns are characteristic of the pyrrolidine and phenol moieties.

The pyrrolidine ring is known to undergo alpha-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom. This would result in the formation of a stable iminium ion. Another common fragmentation pathway for the pyrrolidine ring is the loss of ethylene (B1197577) (C₂H₄) through a retro-Diels-Alder-type reaction.

The phenol moiety can undergo fragmentation through the loss of a hydrogen atom, followed by the loss of carbon monoxide (CO) from the resulting phenoxy radical cation. Cleavage of the bond between the pyrrolidine and phenol rings would also be an expected fragmentation pathway.

Interactive Data Table of Predicted Fragmentation Pathways

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Proposed Fragmentation Pathway |

|---|---|---|---|

| 163 | C₉H₁₀N⁺ | CH₃O | Alpha-cleavage of the pyrrolidine ring with subsequent rearrangement |

| 163 | C₈H₁₀N⁺ | C₂H₃O | Cleavage of the phenol ring |

| 163 | C₆H₅O⁺ | C₄H₈N | Cleavage of the bond between the pyrrolidine and phenol rings |

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation and Isomer Differentiation

Tandem mass spectrometry (MS/MS) would be instrumental in confirming the structure of 2-(Pyrrolidin-3-yl)phenol and differentiating it from its isomers, such as 3-(Pyrrolidin-3-yl)phenol. In an MS/MS experiment, the molecular ion of the compound is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed. The fragmentation pattern obtained is a unique fingerprint of the molecule's structure.

For 2-(Pyrrolidin-3-yl)phenol, the specific fragmentation pathways observed in MS/MS would be dependent on the substitution pattern of the phenol ring. The ortho-position of the pyrrolidinyl group would likely influence the fragmentation of the phenol ring in a manner distinct from a meta- or para-substituted isomer. This allows for the unambiguous identification of the compound's isomeric form.

Vibrational Spectroscopy (Infrared and Raman)

Assignment of Fundamental Vibrational Modes for 2-(Pyrrolidin-3-yl)phenol Hydrobromide

The IR spectrum would be expected to show a broad absorption band in the region of 2700-3300 cm⁻¹, which is characteristic of the N-H stretching vibration of the secondary ammonium (B1175870) salt. The O-H stretching vibration of the phenolic hydroxyl group would likely appear as a broad band around 3200-3600 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the pyrrolidine ring would be observed below 3000 cm⁻¹.

The C=C stretching vibrations of the aromatic ring would give rise to characteristic bands in the 1450-1600 cm⁻¹ region. The C-N stretching vibration of the pyrrolidine ring would be expected in the 1000-1250 cm⁻¹ range. The out-of-plane C-H bending vibrations of the substituted benzene (B151609) ring would appear in the 650-900 cm⁻¹ region and are diagnostic of the substitution pattern.

Interactive Data Table of Predicted Vibrational Modes

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Functional Group |

|---|---|---|

| N-H Stretch (salt) | 2700-3300 (broad) | Secondary Ammonium |

| O-H Stretch | 3200-3600 (broad) | Phenolic Hydroxyl |

| Aromatic C-H Stretch | 3000-3100 | Phenol Ring |

| Aliphatic C-H Stretch | 2850-2960 | Pyrrolidine Ring |

| Aromatic C=C Stretch | 1450-1600 | Phenol Ring |

| C-N Stretch | 1000-1250 | Pyrrolidine Ring |

| Aromatic C-H Out-of-Plane Bend | 650-900 | Substituted Benzene |

Influence of the Hydrobromide Counterion on Vibrational Frequencies and Intensities

The presence of the hydrobromide counterion is expected to exert a significant influence on the vibrational frequencies and intensities of 2-(Pyrrolidin-3-yl)phenol, particularly on the functional groups involved in hydrogen bonding and ionic interactions. The protonation of the pyrrolidine nitrogen by hydrobromic acid to form a pyrrolidinium (B1226570) cation introduces substantial changes to the electronic and steric environment of the molecule.

The most pronounced effects are anticipated in the vibrational modes of the N-H bond in the pyrrolidinium ring and the O-H bond of the phenol group. The formation of the N⁺-H bond will give rise to characteristic stretching and bending vibrations. The N⁺-H stretching frequency is typically observed in the range of 3100-3300 cm⁻¹, often appearing as a broad band due to hydrogen bonding with the bromide anion (Br⁻). This interaction is also expected to influence the intensity of this band, making it more prominent in the infrared (IR) spectrum.

Furthermore, the hydrobromide counterion can participate in hydrogen bonding with the phenolic hydroxyl group. This interaction would lead to a red-shift (lowering of frequency) of the O-H stretching vibration, which for a free phenol typically appears around 3600 cm⁻¹. The extent of this shift will be dependent on the strength of the hydrogen bond. The formation of such intermolecular hydrogen bonds can also lead to a broadening of the O-H absorption band.

The vibrational modes of the pyrrolidine ring itself will also be affected. The C-N bond stretching frequencies may be blue-shifted (increased in frequency) due to the inductive effect of the positive charge on the nitrogen atom. Ring deformation modes could also be altered due to the conformational constraints imposed by the ionic interaction with the bromide ion.

A summary of the expected influence of the hydrobromide counterion on key vibrational frequencies is presented in the interactive data table below.

| Vibrational Mode | Typical Frequency Range (Free Base, cm⁻¹) | Expected Frequency Range (Hydrobromide Salt, cm⁻¹) | Expected Change |

| Phenolic O-H Stretch | ~3600 | 3200 - 3500 | Red-shift and broadening due to hydrogen bonding with Br⁻. |

| Pyrrolidine N-H Stretch | Not applicable (secondary amine) | 3100 - 3300 | Appearance of a new, broad band due to N⁺-H stretching and hydrogen bonding with Br⁻. |

| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 | Minimal change, but potential for minor shifts due to altered electronic environment. |

| Aliphatic C-H Stretch | 2850 - 2960 | 2850 - 2960 | Minimal change expected. |

| C-N Stretch | 1020 - 1250 | 1050 - 1300 | Potential blue-shift due to the inductive effect of the positively charged nitrogen. |

| C-O Stretch | 1200 - 1260 | 1200 - 1260 | Minor shifts may occur due to changes in hydrogen bonding and electronic effects. |

Correlation of Spectroscopic Signatures with Molecular Conformation

The spectroscopic signatures of this compound are intrinsically linked to its three-dimensional molecular conformation. The relative orientation of the phenol and pyrrolidine rings, as well as the puckering of the pyrrolidine ring, will dictate the observed vibrational and nuclear magnetic resonance (NMR) spectra. Computational studies on similar 3-substituted pyrrolidines have shown that these molecules can exist in multiple low-energy conformations.

The dihedral angle between the phenyl ring and the pyrrolidine ring is a key conformational parameter. Different rotational isomers (rotamers) would likely exhibit distinct spectroscopic features. For instance, the coupling constants observed in the ¹H NMR spectrum for the protons on the pyrrolidine ring, particularly the methine proton at the C3 position, would be highly dependent on the dihedral angles with the adjacent methylene (B1212753) protons. Theoretical calculations, such as those employing Density Functional Theory (DFT), can be used to predict the NMR parameters for different conformers, allowing for a comparison with experimental data to determine the predominant conformation in solution.

In the context of vibrational spectroscopy, the conformation of the pyrrolidine ring (e.g., envelope or twisted conformations) will influence the frequencies of the ring's skeletal vibrations. The coupling between the vibrational modes of the phenol and pyrrolidine moieties will also be conformation-dependent. For example, the out-of-plane bending modes of the aromatic C-H bonds could be influenced by the proximity and orientation of the pyrrolidine ring.

A hypothetical correlation between conformation and key spectroscopic signatures is outlined in the interactive data table below.

| Conformational Feature | Spectroscopic Technique | Expected Signature Correlation |

| Dihedral angle (Phenyl-C2 vs. C3-Pyrrolidine) | ¹H NMR | The magnitude of the vicinal coupling constants (³J) between the C3-H and the C2'/C4' methylene protons will vary according to the Karplus relationship, providing insight into the dihedral angles and the preferred rotamer. |

| Pyrrolidine ring pucker (Envelope vs. Twist) | ¹H and ¹³C NMR | Chemical shifts of the pyrrolidine ring protons and carbons will be sensitive to the ring's conformation. The symmetry of the NMR signals can also indicate the presence of specific puckered forms. |

| IR/Raman | Skeletal vibrational modes of the pyrrolidine ring in the fingerprint region (below 1500 cm⁻¹) will be characteristic of the specific ring pucker. | |

| Intramolecular vs. Intermolecular Hydrogen Bonding | IR | The position and shape of the O-H and N⁺-H stretching bands can differentiate between intramolecular hydrogen bonds (if sterically possible) and intermolecular hydrogen bonds with the bromide counterion or other molecules. |

| Orientation of the Pyrrolidinyl group relative to Phenol | ¹H NMR | Nuclear Overhauser Effect (NOE) correlations between protons on the phenol ring and protons on the pyrrolidine ring can provide through-space distance information, helping to define the relative orientation of the two rings. |

No Publicly Available Computational Studies Found for this compound

Following a comprehensive search of publicly accessible scientific literature and computational chemistry databases, no specific theoretical modeling or computational chemistry studies for the compound "this compound" were found. The stringent requirements for detailed, scientifically accurate data on this specific molecule, as outlined in the request, cannot be met due to the absence of published research in this area.

The user's request specified a detailed article covering Density Functional Theory (DFT) calculations and Molecular Dynamics (MD) simulations, including subsections on electronic structure, conformational analysis, predicted spectroscopic parameters, and solvent effects. Generating thorough and scientifically accurate content for these sections requires pre-existing, peer-reviewed computational research on the exact compound .

While general computational methodologies for similar structures, such as substituted phenols and various pyrrolidine derivatives, are well-documented in chemical literature, applying these findings to "this compound" would be speculative and would not adhere to the required standards of scientific accuracy for a specific chemical entity. The creation of hypothetical data tables for parameters like frontier molecular orbital energies, conformational energies, or predicted NMR shifts would constitute a fabrication of research findings.

Therefore, it is not possible to generate the requested article while adhering to the core principles of accuracy and reliance on verifiable sources. The information necessary to fulfill the detailed outline does not appear to be available in the public domain at this time.

Computational Chemistry and Theoretical Modeling

Quantitative Structure-Activity Relationships (QSAR) and Structure-Property Relationships (QSPR) for Pyrrolidinylphenol Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. semanticscholar.org These models are instrumental in modern drug discovery for predicting the activity of novel compounds, optimizing lead structures, and understanding the molecular features crucial for a desired biological effect. semanticscholar.org For pyrrolidinylphenol derivatives, QSAR and QSPR models provide valuable insights into how structural modifications influence their therapeutic potential.

The development of predictive models for pyrrolidinylphenol derivatives involves a systematic process that begins with the selection of a training set of molecules with known biological activities or properties. semanticscholar.org Machine learning algorithms are then employed to build a model that links molecular descriptors (numerical representations of chemical structure) to the observed activity. byjus.com

Recent advances leverage sophisticated techniques like deep learning and graph neural networks to enhance predictive accuracy. rsc.orgresearchgate.net These models can predict a wide range of biological activities, from enzyme inhibition to receptor binding affinity, by learning from large datasets that combine chemical structures with phenotypic profiles from high-throughput screening. rsc.org For instance, a QSAR study on a series of pyrrolidine (B122466) derivatives as influenza virus neuraminidase inhibitors successfully developed a robust model using multiple linear regression (MLR) to predict inhibitory activity and guide the design of new, more potent compounds. emich.edu Similarly, a 3D-QSAR model developed for pyrrolidin-2-one derivatives as potential acetylcholinesterase inhibitors showed high predictive power, with strong correlation coefficients (R²) and cross-validation coefficients (Q²) of 0.9639 and 0.8779, respectively. catalysis.blog

The goal is to create a statistically significant model that can accurately forecast the properties of untested analogues, thereby accelerating the drug discovery process by prioritizing synthesis and experimental testing of the most promising candidates. byjus.comnih.gov The complexity of the biological system, from simple binding assays to cell-based assays, influences the development and accuracy of these predictive models. researchgate.net

The foundation of a robust QSAR/QSPR model lies in the careful selection of molecular descriptors and rigorous statistical validation. researchgate.net Descriptors are numerical values that encode different aspects of a molecule's structure and properties. researchgate.net They can be categorized into several classes, including constitutional, topological, geometrical, and quantum-chemical descriptors. nih.gov

The process of descriptor selection aims to identify a subset of descriptors that have the strongest correlation with the biological activity while avoiding redundancy and overfitting. documentsdelivered.com This is often achieved through methods like univariate feature selection, mutual information analysis, or genetic algorithms. nih.govdocumentsdelivered.com For a series of antiarrhythmic pyrrolidin-2-one agents, statistical analysis revealed that the activity was primarily dependent on the PCR (atomic charges-based descriptor) and JGI4 (a topological descriptor) descriptors. documentsdelivered.com In another study on pyrrolidine derivatives as α-mannosidase inhibitors, the developed QSAR models indicated that polar properties on the van der Waals surface and the presence of aromatic rings were crucial for activity. nih.gov

Once a model is built, it must undergo stringent validation to ensure its predictive power and reliability. researchgate.net Validation is typically performed through:

Internal Validation: Techniques like leave-one-out (LOO) or k-fold cross-validation are used, where a portion of the training data is held out to test the model built on the remaining data. researchgate.netnih.gov

External Validation: The model's predictive ability is tested on an external set of compounds that were not used in the model's development. researchgate.net

Y-scrambling: The biological activity data is randomly shuffled to ensure that the model's correlation is not due to chance. documentsdelivered.com

A defined applicability domain (AD) is also crucial, which specifies the chemical space within which the model can make reliable predictions. nih.gov

Table 1: Common Molecular Descriptors and Validation Parameters in QSAR/QSPR Studies

| Descriptor Type | Examples | Information Encoded |

|---|---|---|

| Constitutional | Molecular Weight, Atom Count | Basic molecular composition and size. |

| Topological | Wiener Index, Kier & Hall Indices | Atomic connectivity and molecular branching. |

| Geometrical (3D) | Molecular Surface Area, Volume | Three-dimensional shape and size of the molecule. |

| Quantum-Chemical | HOMO/LUMO Energies, Dipole Moment | Electronic properties and reactivity. |

| Physicochemical | LogP, Polar Surface Area (PSA) | Lipophilicity and membrane permeability. |

| Validation Parameter | Description | Acceptable Value |

|---|---|---|

| R² (Coefficient of Determination) | Measures the goodness-of-fit of the model to the training data. | > 0.6 |

| Q² (Cross-validated R²) | Measures the predictive power of the model during internal validation. | > 0.5 |

| R²_pred (External Validation R²) | Measures the predictive ability of the model on an external test set. | > 0.5 |

| RMSE (Root Mean Square Error) | Represents the standard deviation of the prediction errors. | As low as possible |

This table is interactive. You can sort and filter the data.

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein or enzyme. mlsu.ac.in QSAR models are frequently employed in conjunction with virtual screening campaigns. nih.gov Once a validated QSAR model is established for a series of pyrrolidinylphenol derivatives, it can be used as a rapid filter to screen vast virtual libraries containing millions of compounds. rsc.org

The process involves calculating the relevant molecular descriptors for each molecule in the library and then using the QSAR equation to predict its biological activity. nih.gov Compounds predicted to have high activity are then prioritized for further investigation, such as molecular docking studies or experimental testing. numberanalytics.com This approach significantly reduces the time and cost associated with high-throughput screening (HTS). researchgate.net

For example, a virtual screening and QSAR analysis of pyrrolidine derivatives identified promising inhibitors for the α-mannosidase enzyme, with subsequent docking studies elucidating the key binding interactions. nih.gov The integration of deep learning models into virtual screening pipelines is further enhancing the efficiency and accuracy of identifying novel therapeutic agents from ultra-large chemical spaces. researchgate.net This strategy allows for the rapid identification of novel chemotypes that may not be discovered through traditional screening methods, accelerating the lead optimization process. rsc.orgaps.org

Computational Elucidation of Reaction Mechanisms involving the Pyrrolidinylphenol Moiety

Computational chemistry, particularly methods based on Density Functional Theory (DFT), is a powerful tool for elucidating complex reaction mechanisms at the molecular level. mdpi.com By modeling potential energy surfaces, it is possible to identify transition states, calculate activation energies, and map the most favorable reaction pathways for the synthesis and modification of molecules like those containing the pyrrolidinylphenol moiety. catalysis.blognumberanalytics.com

For the pyrrolidinylphenol scaffold, computational studies can provide critical insights into key synthetic steps. For instance, the formation of the pyrrolidine ring via intramolecular cyclization can be modeled to understand stereoselectivity and the influence of substituents. emich.edu DFT calculations have been used to study the mechanism of copper-catalyzed intramolecular C-H amination for the synthesis of pyrrolidines, revealing the energetics of different pathways and the roles of catalytic species. nih.gov Quantum chemical studies on the synthesis of pyrrolidinedione derivatives have detailed the energy barriers for each step, including Michael addition and the final cyclization, highlighting the feasibility of the proposed mechanism. rsc.orgresearchgate.netnih.gov

Similarly, reactions involving the phenol (B47542) ring, such as electrophilic aromatic substitution, are well-suited for computational investigation. byjus.com DFT studies can predict the regioselectivity (ortho- vs. para-substitution) by calculating the stability of reaction intermediates and transition states. mlsu.ac.in Theoretical investigations into the reaction of phenols with various reagents have elucidated the mechanisms of O-H insertion, oxidation, and other functionalizations, providing a detailed understanding of the electronic factors that govern reactivity. rsc.orgnih.gov By combining computational analyses of both pyrrolidine ring formation and phenol reactivity, a comprehensive mechanistic picture can be developed to guide the synthesis of novel and complex 2-(pyrrolidin-3-yl)phenol (B3262166) analogues.

Reactivity Profiles and Mechanistic Investigations

Reaction Pathways of the Pyrrolidine (B122466) Nitrogen

The nitrogen atom within the pyrrolidine ring of 2-(Pyrrolidin-3-yl)phenol (B3262166) is a secondary amine, which defines its fundamental chemical character as both a base and a nucleophile. wikipedia.orgnih.gov Its reactivity is a cornerstone of the molecule's synthetic utility, allowing for a variety of functionalization reactions.

As a typical secondary amine, the pyrrolidine nitrogen possesses a lone pair of electrons, making it a potent nucleophile. nih.gov This nucleophilicity allows it to readily participate in reactions with a wide range of electrophiles, most notably in alkylation and acylation reactions.

Alkylation: The nitrogen atom can attack alkyl halides or other alkylating agents in a standard SN2 mechanism, leading to the formation of a tertiary amine. The reaction involves the nucleophilic displacement of a leaving group from the electrophilic carbon of the alkylating agent. The general mechanism proceeds as follows:

The lone pair of the pyrrolidine nitrogen attacks the electrophilic carbon of the alkylating agent (e.g., an alkyl halide).

A transition state is formed where a new N-C bond is partially formed and the C-leaving group bond is partially broken.

The leaving group departs, resulting in a quaternary ammonium (B1175870) salt.

If the reaction is performed under basic conditions, or if the initial compound was the free base, a final deprotonation step yields the neutral tertiary amine product.

Acylation: Similarly, the nitrogen atom can react with acylating agents such as acyl chlorides or acid anhydrides to form amides. This nucleophilic acyl substitution reaction is typically rapid and proceeds through an addition-elimination mechanism.

The nucleophilic nitrogen attacks the electrophilic carbonyl carbon of the acylating agent.

This forms a tetrahedral intermediate where the carbonyl oxygen carries a negative charge.

The intermediate collapses, reforming the carbonyl double bond and expelling the leaving group (e.g., chloride).

A final deprotonation step yields the stable N-acyl pyrrolidine derivative.

The table below summarizes common alkylation and acylation reactions involving the pyrrolidine nitrogen.

| Reaction Type | Reagent Class | Product Class |

| N-Alkylation | Alkyl halides (R-X) | Tertiary Amines |

| Sulfonates (R-OTs) | Tertiary Amines | |

| N-Acylation | Acyl Halides (RCOCl) | Amides |

| Acid Anhydrides ((RCO)₂O) | Amides | |

| Reductive Amination | Aldehydes/Ketones + Reducing Agent | Tertiary Amines |

This table illustrates typical transformations of the pyrrolidine nitrogen based on its nucleophilic character.

The nucleophilicity of the pyrrolidine nitrogen is also pivotal in cyclization reactions. In an intermolecular context, if 2-(Pyrrolidin-3-yl)phenol reacts with a molecule containing two electrophilic sites, the nitrogen can act as a nucleophile to form a new, larger ring system.

More significantly, the nitrogen can participate in intramolecular cyclizations. If a reactive electrophilic center is introduced elsewhere in the molecule, the pyrrolidine nitrogen can attack it, leading to the formation of a bicyclic or spirocyclic system. A relevant example from the literature involves the alkylation of a phenol (B47542) using 1-(3-chloropropyl)pyrrolidine, where the reaction proceeds through a slow intramolecular cyclization of the alkylating agent to form a highly reactive azetidinium ion intermediate. nih.govfigshare.com This demonstrates the propensity of the nitrogen atom to engage in intramolecular nucleophilic attack to form strained ring systems that act as potent intermediates. nih.govfigshare.com Such pathways are critical in the synthesis of complex heterocyclic scaffolds. mdpi.commdpi.com

Chemical Transformations of the Phenolic Hydroxyl Group

The phenolic hydroxyl group imparts a second major site of reactivity to the molecule. Its properties are dominated by the acidity of the hydroxyl proton and the electron-donating nature of the oxygen atom, which strongly influences the reactivity of the attached aromatic ring. libretexts.org

The oxygen atom of the phenolic hydroxyl group can react as both a nucleophile and an electrophile, depending on the reaction conditions.

Nucleophilic Reactivity: The most common reaction pathway involves the deprotonation of the phenol to form a phenoxide ion. This anion is a significantly stronger nucleophile than the neutral phenol. The phenoxide can then readily react with electrophiles in O-alkylation (Williamson ether synthesis) or O-acylation reactions to form ethers and esters, respectively. nih.govfigshare.com For instance, alkylation with an alkyl halide in the presence of a base like potassium carbonate proceeds via an SN2 reaction between the phenoxide and the alkyl halide.

Electrophilic Reactivity: While less common, the hydroxyl group can be made to act as a leaving group after conversion to a better one, such as a tosylate or triflate. However, direct nucleophilic substitution or elimination of the phenolic hydroxyl group itself is generally not feasible due to the strength of the sp² C-O bond. libretexts.org

The following table outlines key reactions at the phenolic oxygen.

| Reaction Type | Reagent | Conditions | Product Class |

| O-Alkylation | Alkyl Halide (R-X) | Base (e.g., K₂CO₃) | Aryl Ether |

| O-Acylation | Acyl Halide (RCOCl) | Base (e.g., Pyridine) | Aryl Ester |

| O-Sulfonylation | Sulfonyl Chloride (RSO₂Cl) | Base | Aryl Sulfonate |

This table summarizes the principal chemical transformations involving the phenolic hydroxyl group.

The hydroxyl group is a powerful activating group for electrophilic aromatic substitution (EAS) on the phenyl ring. wikipedia.orgbyjus.com It strongly donates electron density into the ring through resonance, increasing the ring's nucleophilicity and making it highly susceptible to attack by electrophiles. wikipedia.orgyoutube.com The hydroxyl group is an ortho, para-director, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the hydroxyl group. libretexts.org

Given that the pyrrolidine group is at the 2-position, the available positions for substitution are 3, 4, 5, and 6. The hydroxyl group at position 1 will direct incoming electrophiles primarily to positions 4 (para) and 6 (ortho). The steric bulk of the C3-substituted pyrrolidine ring may influence the ratio of ortho to para substitution.

Common electrophilic aromatic substitution reactions for phenols include:

Halogenation: Reaction with bromine or chlorine, which can occur readily even without a Lewis acid catalyst, often leading to polysubstitution. wikipedia.org

Nitration: Reaction with dilute nitric acid yields a mixture of ortho- and para-nitrophenols. byjus.com

Sulfonation: Reaction with sulfuric acid can be temperature-dependent, favoring ortho-substitution at lower temperatures and para-substitution at higher temperatures. youtube.com

Friedel-Crafts Alkylation and Acylation: Phenols are so strongly activated that alkylations can often proceed without a catalyst. wikipedia.orglibretexts.org Acylation typically requires a catalyst and can lead to ortho- and para-acylated phenols. nih.gov

Stereochemical Outcomes and Stereoselectivity in Reactions of 2-(Pyrrolidin-3-yl)phenol

The structure of 2-(Pyrrolidin-3-yl)phenol contains a stereocenter at the C3 position of the pyrrolidine ring. researchgate.net Unless a specific enantiomer is used, the compound exists as a racemic mixture of (R)- and (S)-enantiomers. This inherent chirality has significant implications for its reactivity, particularly concerning the formation of new stereocenters.

When a reaction creates a new stereocenter in the molecule (for example, during an alkylation reaction with a chiral electrophile or a reaction on the aromatic ring that introduces a chiral substituent), the product will be a mixture of diastereomers. The pre-existing stereocenter at C3 can influence the stereochemical course of the reaction, potentially leading to a preference for the formation of one diastereomer over the other, a phenomenon known as diastereoselectivity. acs.org

The non-planar, puckered conformation of the pyrrolidine ring can create a sterically biased environment. nih.govresearchgate.net Reagents may approach the molecule preferentially from the less hindered face, leading to a diastereoselective outcome. The degree of stereoselectivity would depend on several factors, including:

The nature and steric bulk of the reactants.

The reaction mechanism.

The solvent and temperature conditions.

For instance, in the N-acylation of the pyrrolidine, the existing stereocenter at C3 could direct the approach of a bulky acylating agent. Similarly, in electrophilic aromatic substitution, the conformation of the pyrrolidine ring relative to the phenol ring could influence the accessibility of the ortho- (C6) versus the para- (C4) position, potentially affecting the regiochemical and stereochemical outcome if the substituent introduces a new chiral center. The stereoselective synthesis of substituted pyrrolidines is a well-developed field, often relying on strategies that control the stereochemistry at each step to achieve a specific stereoisomer. mdpi.comnih.gov

Derivatization Reactions for Expanding Chemical Space

The chemical scaffold of 2-(Pyrrolidin-3-yl)phenol hydrobromide presents two primary sites for derivatization: the phenolic hydroxyl group and the secondary amine within the pyrrolidine ring. These functional groups offer versatile handles for a variety of chemical transformations, enabling the systematic exploration of the surrounding chemical space to generate novel analogues with potentially modulated properties. The expansion of this chemical space through derivatization is a key strategy in medicinal chemistry for optimizing biological activity, selectivity, and pharmacokinetic profiles.

The reactivity of the phenolic hydroxyl group is characterized by its nucleophilicity and mild acidity. This allows for a range of reactions, including etherification (O-alkylation) and esterification (O-acylation), which can introduce a wide array of substituents to probe structure-activity relationships. tandfonline.comtandfonline.comnih.gov The choice of reagents and reaction conditions can influence the outcome, with considerations for selectivity, especially in the presence of the pyrrolidine nitrogen. pharmaxchange.info

The secondary amine of the pyrrolidine ring is nucleophilic and basic, making it amenable to reactions such as N-acylation and N-alkylation. nih.govchemicalbook.com These modifications can significantly alter the compound's polarity, basicity, and hydrogen bonding capacity. Furthermore, the pyrrolidine moiety can participate in more complex transformations, including multicomponent reactions, which allow for the rapid generation of diverse molecular architectures. organic-chemistry.org

The phenolic hydroxyl group of 2-(Pyrrolidin-3-yl)phenol is a prime target for derivatization to explore the impact of modifying the electronic and steric environment of the phenyl ring. Common strategies include O-alkylation and O-acylation.

O-Alkylation

O-alkylation of phenols is a well-established method for introducing a variety of alkyl and aryl groups, thereby forming ethers. tandfonline.comtandfonline.com This transformation is typically achieved by reacting the phenol with an alkyl halide in the presence of a base. The base deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide anion, which then displaces the halide in an SN2 reaction. pharmaxchange.info A range of alkylating agents can be employed, from simple alkyl halides to more complex moieties, to systematically probe the effects of substituent size, lipophilicity, and electronic properties. slchemtech.com

Table 1: Examples of O-Alkylation Reactions on Phenolic Compounds

| Reactant | Alkylating Agent | Base | Solvent | Product |

|---|---|---|---|---|

| Phenol | Methyl iodide | K₂CO₃ | Acetone | Anisole |

| 4-Bromophenol | Benzyl (B1604629) bromide | NaH | DMF | 1-Bromo-4-(benzyloxy)benzene |

| Hydroquinone | Dimethyl sulfate | NaOH | Water | 4-Methoxyphenol |

O-Acylation

Esterification of the phenolic hydroxyl group, or O-acylation, is another common derivatization strategy. This can be accomplished by reacting the phenol with acyl chlorides or anhydrides, often in the presence of a base such as pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct. nih.gov This reaction introduces an ester functionality, which can act as a hydrogen bond acceptor and can be designed as a prodrug that is hydrolyzed in vivo to release the parent phenol. The nature of the acyl group can be varied extensively to modify the compound's physicochemical properties.

Table 2: Examples of O-Acylation Reactions on Phenolic Compounds

| Reactant | Acylating Agent | Base | Solvent | Product |

|---|---|---|---|---|

| Phenol | Acetic anhydride | Pyridine | Dichloromethane | Phenyl acetate |

| Salicylic acid | Acetyl chloride | - | - | Acetylsalicylic acid |

| 2-Naphthol | Benzoyl chloride | Triethylamine | Toluene | 2-Naphthyl benzoate |

The secondary amine of the pyrrolidine ring is a key site for modification, influencing the compound's basicity and potential for interaction with biological targets. N-acylation and N-alkylation are the most direct methods for its derivatization.

N-Acylation

N-acylation of the pyrrolidine nitrogen introduces an amide functionality. This is typically achieved by reaction with an acyl chloride or anhydride. This modification neutralizes the basicity of the nitrogen and introduces a hydrogen bond acceptor and, depending on the substituent, a hydrogen bond donor. The diverse range of available acylating agents allows for the introduction of a wide variety of functional groups.

N-Alkylation

N-alkylation of the pyrrolidine ring can be accomplished through reaction with alkyl halides or via reductive amination. Reductive amination involves the reaction of the secondary amine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ to the corresponding tertiary amine. This method is particularly versatile for introducing a wide range of alkyl substituents. nih.gov

The presence of both a nucleophilic amine and a hydroxyl group in 2-(Pyrrolidin-3-yl)phenol opens up the possibility of employing multicomponent reactions (MCRs) for rapid library synthesis. The Ugi reaction, for example, is a four-component reaction between an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. organic-chemistry.orgwikipedia.org In a variation known as the Ugi-Smiles reaction, the carboxylic acid component can be replaced by a phenol. wikipedia.org Such reactions allow for the creation of complex molecules with a high degree of structural diversity from simple starting materials in a single step.

Table 3: Generalized Ugi-Smiles Reaction

| Aldehyde | Amine | Isocyanide | Phenol | Product |

|---|---|---|---|---|

| R¹-CHO | R²-NH₂ | R³-NC | R⁴-OH | α-acylamino-N-aryl-amide |

Advanced Chromatographic and Enantiomeric Separation Techniques

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomer Resolution

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of enantiomers in the pharmaceutical industry. youtube.com The direct approach, utilizing a chiral stationary phase (CSP), is the most common method for enantioseparation. youtube.comnih.gov This method relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times.

The selection of an appropriate Chiral Stationary Phase (CSP) is the most critical step in developing a chiral HPLC method. nih.gov For pyrrolidinylphenol enantiomers, several types of CSPs can be considered based on their success with structurally similar compounds. Polysaccharide-based CSPs, particularly derivatives of cellulose (B213188) and amylose (B160209), are among the most versatile and widely used for a broad range of chiral compounds. youtube.comnih.govchromatographyonline.com These CSPs, such as cellulose tris(3,5-dimethylphenylcarbamate) and amylose tris(3,5-dimethylphenylcarbamate), offer a combination of hydrogen bonding, dipole-dipole, and π-π interactions that are effective for chiral recognition. youtube.commdpi.com

The development process involves screening a variety of CSPs with different mobile phases. researchgate.net For pyrrolidine (B122466) derivatives, both normal-phase and reversed-phase chromatography can be effective. registech.com In normal-phase mode, mixtures of alkanes (like hexane) and alcohols (like isopropanol (B130326) or ethanol) are commonly used. youtube.com The addition of small amounts of additives, such as trifluoroacetic acid for acidic analytes or diethylamine (B46881) for basic analytes, can significantly improve peak shape and resolution. fagg.be

Recent developments have focused on creating new CSPs with enhanced enantioselectivity and stability. nih.gov For instance, chlorinated polysaccharide-based CSPs have shown excellent performance for the separation of pyrrolidone derivatives. nih.govresearchgate.net The optimization of chromatographic conditions, including the type and concentration of the organic modifier, column temperature, and flow rate, is crucial for achieving baseline separation of the enantiomers. researchgate.net

Table 1: Chiral Stationary Phases (CSPs) for the Separation of Pyrrolidine Derivatives and Related Compounds

| CSP Type | Chiral Selector Example | Typical Mobile Phase | Potential Interactions |

|---|---|---|---|

| Polysaccharide-based | Cellulose tris(3,5-dimethylphenylcarbamate) | n-Hexane/Isopropanol | Hydrogen bonding, π-π interactions, steric hindrance |

| Polysaccharide-based | Amylose tris(3,5-dimethylphenylcarbamate) | Methanol (B129727)/Acetonitrile | Hydrogen bonding, dipole-dipole interactions |

| Pirkle-type | (R)-1-Naphthylglycine and 3,5-dinitrobenzoic acid | CO2/Methanol (in SFC) | π-π interactions, hydrogen bonding, dipole stacking |

This table is a summary of CSPs used for related chiral compounds and serves as a guide for method development for 2-(Pyrrolidin-3-yl)phenol (B3262166) hydrobromide.

An alternative to direct chiral HPLC is the indirect method, which involves the derivatization of the enantiomeric mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers. chromatographyonline.com These diastereomers have different physicochemical properties and can be separated on a conventional achiral stationary phase, such as a C18 column. chromatographyonline.commdpi.com

For 2-(Pyrrolidin-3-yl)phenol, the secondary amine of the pyrrolidine ring or the hydroxyl group of the phenol (B47542) could be targeted for derivatization. A suitable CDA must be enantiomerically pure and react completely with the analyte without causing racemization. juniperpublishers.com Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) is a well-known CDA for primary and secondary amines. juniperpublishers.com The resulting diastereomers often exhibit strong UV absorbance, enhancing detection sensitivity. juniperpublishers.com

The development of a successful indirect method requires careful optimization of the derivatization reaction conditions, including reaction time, temperature, and pH. nih.gov Following derivatization, the separation of the diastereomers is optimized by adjusting the mobile phase composition, pH, and column temperature. nih.gov While effective, this method can be more time-consuming than direct chiral separation due to the additional derivatization step. chromatographyonline.com

Table 2: Common Chiral Derivatizing Agents (CDAs) and Their Target Functional Groups

| Chiral Derivatizing Agent | Target Functional Group | Resulting Diastereomer |

|---|---|---|

| Marfey's Reagent (FDAA) | Amines, Amino Acids | N-Dinitrophenyl (DNP) amino acid amides |

| (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid) | Alcohols, Amines | MαNP esters or amides |

| 4-nitro-7-(3-aminopyrrolidin-1-yl)2,1,3-benzoxadiazole | Carboxylic acids | Amides |

This table provides examples of CDAs that could be potentially used for the derivatization of 2-(Pyrrolidin-3-yl)phenol hydrobromide.

Supercritical Fluid Chromatography (SFC) for Rapid Chiral Separations

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, often offering significant advantages over HPLC. nih.govselvita.com SFC typically uses supercritical carbon dioxide as the main mobile phase, often with a small amount of an organic modifier like methanol or ethanol. chromatographyonline.comselvita.com The low viscosity and high diffusivity of the supercritical fluid mobile phase allow for faster separations and higher efficiencies at lower backpressures compared to HPLC. nih.govnih.gov

SFC is particularly well-suited for preparative chiral separations due to the ease of removing the CO2 from the collected fractions. selvita.com The same polysaccharide-based CSPs used in HPLC are highly effective in SFC. nih.govresearchgate.net For the separation of pyrrolidone derivatives, chlorinated chiral stationary phases have demonstrated excellent resolution in SFC. nih.govresearchgate.net The optimization of SFC methods involves adjusting parameters such as the percentage of the co-solvent, the backpressure, and the temperature. nih.govresearchgate.net The use of basic or acidic additives in the modifier can also be crucial for achieving good peak shapes for basic or acidic analytes. fagg.be

Table 3: Exemplary SFC Conditions for Chiral Separation of Pyrrolidine-related Compounds

| Stationary Phase | Co-solvent | Additives | Backpressure | Temperature |

|---|---|---|---|---|

| Lux Cellulose-2 | Methanol (7.5-15%) | None | 150 bar | 40 °C |

| Chiralpak AD | Methanol or Isopropanol | Diethylamine (for basic compounds) | 100-200 bar | 35-40 °C |

This table presents typical conditions for SFC-based chiral separations of related compounds, which can be a starting point for method development for this compound.

Capillary Electrophoresis (CE) and Electrokinetic Chromatography for Enantiomeric Analysis

Capillary Electrophoresis (CE) is a high-efficiency separation technique that requires minimal sample and reagent volumes. mdpi.comvu.nl For chiral separations, a chiral selector is typically added to the background electrolyte (BGE). mdpi.com Cyclodextrins and their derivatives are the most commonly used chiral selectors in CE due to their ability to form inclusion complexes with a wide variety of molecules. nih.govmdpi.com

For the enantiomeric analysis of 2-(Pyrrolidin-3-yl)phenol, which has both a basic pyrrolidine moiety and an acidic phenolic group, the pH of the BGE is a critical parameter. nih.gov Cationic β-cyclodextrin derivatives have been successfully used as chiral selectors for the enantioseparation of various acids and amino acids. nih.gov The separation mechanism involves differential interactions between the enantiomers and the chiral selector, leading to different electrophoretic mobilities. vu.nl

Micellar Electrokinetic Chromatography (MEKC), a mode of CE, can also be employed for the separation of neutral and charged enantiomers. In chiral MEKC, a chiral surfactant or a chiral selector mixed with an achiral surfactant is used to form the pseudostationary phase. The optimization of CE-based chiral separations involves adjusting the type and concentration of the chiral selector, the pH and composition of the BGE, the applied voltage, and the capillary temperature. mdpi.com

Table 4: Typical CE Conditions for Enantiomeric Analysis

| Chiral Selector | Background Electrolyte (BGE) | pH | Applied Voltage |

|---|---|---|---|

| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Phosphate buffer | 2.5 - 7.0 | 15-25 kV |

| Sulfated-β-cyclodextrin (S-β-CD) | Borate buffer | 8.0 - 10.0 | 10-20 kV |

This table summarizes common conditions for chiral CE separations, which could be adapted for this compound.

Method Validation for Purity and Enantiomeric Excess Determination

Validation of an analytical method ensures its reliability for its intended purpose, which in this case is the determination of purity and enantiomeric excess (ee). registech.com A chiral analytical method should be validated according to the guidelines of the International Conference on Harmonisation (ICH). scirp.orgdujps.com The key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness. registech.comnih.gov

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components, including its counter-enantiomer and any impurities. nih.gov

Linearity is demonstrated by a proportional relationship between the concentration of the undesired enantiomer and the analytical response over a defined range. scirp.org

Accuracy is the closeness of the measured value to the true value and is often assessed by recovery studies of spiked samples. dujps.com

Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). dujps.com

LOD and LOQ represent the lowest concentration of the undesired enantiomer that can be reliably detected and quantified, respectively. scirp.org

Robustness is the ability of the method to remain unaffected by small, deliberate variations in method parameters, such as mobile phase composition, pH, flow rate, and temperature. dujps.com

Table 5: Key Parameters for Validation of a Chiral Purity Method

| Validation Parameter | Acceptance Criteria (Typical) |

|---|---|

| Specificity | Resolution between enantiomer peaks > 1.5 |

| Linearity | Correlation coefficient (r²) ≥ 0.99 |

| Accuracy | Recovery within 98-102% |

| Precision (Repeatability & Intermediate) | Relative Standard Deviation (RSD) ≤ 2% |

| Limit of Quantification (LOQ) | Signal-to-noise ratio ≥ 10 |

This table outlines the essential validation parameters and their generally accepted criteria for chiral analytical methods.

In Vitro Mechanistic Investigations of Biological Interactions Excluding Clinical Data

Receptor Binding Affinities and Selectivity Profiling of Pyrrolidinylphenol Derivatives

The initial step in characterizing the pharmacological profile of pyrrolidinylphenol derivatives involves determining their binding affinities for a wide range of biological receptors. This profiling helps to identify the primary targets of these compounds and provides an early indication of their potential therapeutic effects and off-target interactions.

Radioligand Binding Assays for Target Identification and Characterization

Radioligand binding assays are a cornerstone in pharmacology for quantifying the interaction between a ligand (the compound of interest) and a receptor. These assays utilize a radioactively labeled ligand (radioligand) that has a known high affinity for a specific receptor. By measuring the displacement of this radioligand by an unlabeled test compound, such as a pyrrolidinylphenol derivative, the binding affinity of the test compound can be determined.

Competitive Binding Studies with Known Ligands for Affinity Determination

Competitive binding studies are a fundamental application of radioligand binding assays used to determine the affinity of a test compound for a receptor. nih.gov The affinity is typically expressed as the inhibition constant (Ki), which represents the concentration of the competing ligand that would occupy 50% of the receptors at equilibrium in the absence of the radioligand. The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand. A lower Ki value indicates a higher binding affinity.

For derivatives of pyrrolidinylphenols, competitive binding assays have been instrumental in defining their receptor interaction profiles. For example, a series of 3-[2-(pyrrolidin-1-yl)ethyl]indoles were evaluated for their ability to displace a known radioligand from serotonin receptors, revealing compounds with high affinity and selectivity for the h5-HT1D subtype over the h5-HT1B subtype. nih.gov Similarly, studies on eticlopride analogues have used competitive binding to quantify their affinities for dopamine (B1211576) D2 and D3 receptors, providing valuable structure-activity relationship (SAR) data. nih.gov

Table 1: Illustrative Receptor Binding Affinities of Pyrrolidine (B122466) Derivatives (Analogues)

| Compound/Analog | Receptor | Radioligand | Ki (nM) |

| Eticlopride Analog 33 | Dopamine D2 | [³H]Spiperone | 1.77 |

| Eticlopride Analog 33 | Dopamine D3 | [³H]Spiperone | 0.436 |

| Eticlopride Analog 46 | Dopamine D2 | [³H]Spiperone | 2.54 |

| Eticlopride Analog 46 | Dopamine D3 | [³H]Spiperone | 0.797 |

| 3-[2-(pyrrolidin-1-yl)ethyl]indole Analog 24a | Serotonin 5-HT1D | [³H]5-HT | ~1 |

| 3-[2-(pyrrolidin-1-yl)ethyl]indole Analog 24a | Serotonin 5-HT1B | [³H]5-HT | >100 |